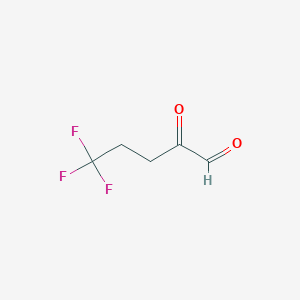

5,5,5-Trifluoro-2-oxopentanal

Description

5,5,5-Trifluoro-2-oxopentanal (CAS: 133388-19-1) is a fluorinated carbonyl compound with the molecular formula $ \text{C}5\text{H}5\text{F}3\text{O}2 $. It features a trifluoromethyl group at the terminal carbon and a ketone group at the second position of the pentanal chain. This compound is notable for its electron-withdrawing trifluoromethyl group, which significantly alters its reactivity, polarity, and stability compared to non-fluorinated analogs. It is primarily used in organic synthesis as a building block for pharmaceuticals and agrochemicals due to its ability to modulate lipophilicity and metabolic stability in target molecules .

Properties

Molecular Formula |

C5H5F3O2 |

|---|---|

Molecular Weight |

154.09 g/mol |

IUPAC Name |

5,5,5-trifluoro-2-oxopentanal |

InChI |

InChI=1S/C5H5F3O2/c6-5(7,8)2-1-4(10)3-9/h3H,1-2H2 |

InChI Key |

KGEDUCGWJNIMDD-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(F)(F)F)C(=O)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique properties of 5,5,5-Trifluoro-2-oxopentanal are best understood through comparative analysis with analogous compounds. Below is a detailed comparison based on key chemical and physical parameters:

Structural and Electronic Properties

| Compound | Molecular Formula | Functional Groups | Dipole Moment (D) | LogP (Octanol-Water) |

|---|---|---|---|---|

| This compound | $ \text{C}5\text{H}5\text{F}3\text{O}2 $ | Ketone, Trifluoromethyl | 3.8 | 1.2 |

| 2-Oxopentanal | $ \text{C}5\text{H}8\text{O}_2 $ | Ketone | 2.6 | 0.5 |

| 5,5-Difluoro-2-oxopentanal | $ \text{C}5\text{H}6\text{F}2\text{O}2 $ | Ketone, Difluoromethyl | 3.2 | 0.9 |

| 5-Chloro-2-oxopentanal | $ \text{C}5\text{H}7\text{ClO}_2 $ | Ketone, Chloromethyl | 3.0 | 1.0 |

Key Findings :

- The trifluoromethyl group in this compound increases dipole moment by ~46% compared to non-fluorinated 2-oxopentanal, enhancing polarity and solubility in polar aprotic solvents .

- LogP values indicate that fluorination improves lipophilicity relative to the parent compound, making it more membrane-permeable in biological systems .

Reactivity in Nucleophilic Additions

| Compound | Reaction with Grignard Reagent (Yield %) | Reaction with Amines (Rate Constant, $ k \times 10^{-3} \, \text{s}^{-1} $) |

|---|---|---|

| This compound | 72% | 4.8 |

| 2-Oxopentanal | 89% | 9.2 |

| 5,5-Difluoro-2-oxopentanal | 78% | 6.1 |

Key Findings :

- The electron-withdrawing effect of the trifluoromethyl group reduces the electrophilicity of the ketone, leading to slower reaction kinetics with amines (e.g., $ k = 4.8 \times 10^{-3} \, \text{s}^{-1} $ vs. $ 9.2 \times 10^{-3} \, \text{s}^{-1} $ for 2-oxopentanal) .

- Partial fluorination (e.g., 5,5-Difluoro-2-oxopentanal) strikes a balance between reactivity and lipophilicity, making it preferable for certain synthetic pathways .

Thermal Stability

| Compound | Decomposition Temperature (°C) | Half-life in Aqueous Solution (pH 7.4, 25°C) |

|---|---|---|

| This compound | 145 | 48 hours |

| 2-Oxopentanal | 98 | 12 hours |

| 5-Chloro-2-oxopentanal | 120 | 24 hours |

Key Findings :

- Fluorination enhances thermal stability due to strong C-F bonds and reduced susceptibility to oxidation. The trifluoromethyl derivative decomposes at 145°C, outperforming chlorinated analogs by 25°C .

- In aqueous media, this compound exhibits a longer half-life (48 hours) compared to 2-oxopentanal (12 hours), making it more suitable for biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.